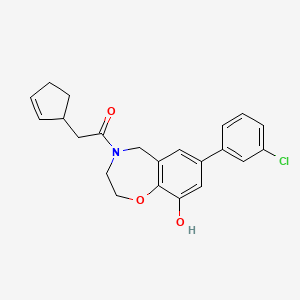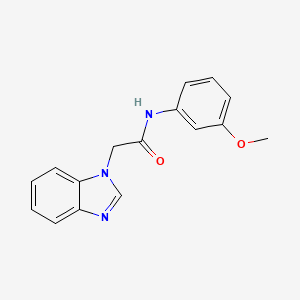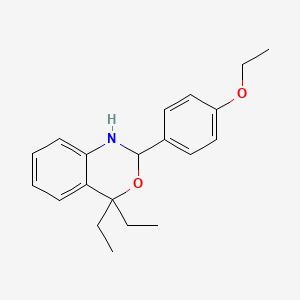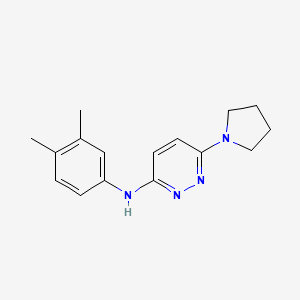![molecular formula C16H20N4O2 B5490173 3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMAPT, and it has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
DMAPT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of DMAPT involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects
DMAPT has been shown to have various biochemical and physiological effects. In cancer research, DMAPT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAPT in lab experiments include its ability to inhibit the NF-κB signaling pathway, its potential therapeutic applications in various diseases, and its availability in high purity. However, there are also limitations to using DMAPT in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the study of DMAPT. In cancer research, DMAPT could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In inflammation and autoimmune disorders, DMAPT could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of more efficient synthesis methods and the optimization of DMAPT's pharmacokinetic properties could improve its potential as a therapeutic agent.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα. DMAPT has various biochemical and physiological effects, including its ability to induce apoptosis, inhibit angiogenesis, and reduce inflammation. While there are limitations to using DMAPT in lab experiments, there are many future directions for its study, including its potential as a chemotherapeutic agent and its ability to modulate the immune response.
Méthodes De Synthèse
The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to obtain DMAPT. This method has been optimized to produce DMAPT in high yields and purity.
Propriétés
IUPAC Name |
3-acetamido-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-14(9-17-20(11)4)10-19(3)16(22)13-6-5-7-15(8-13)18-12(2)21/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRRBYNFJIFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-azepanol](/img/structure/B5490091.png)
![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)

![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)


![1-[(dimethylamino)sulfonyl]-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5490130.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)



![{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)